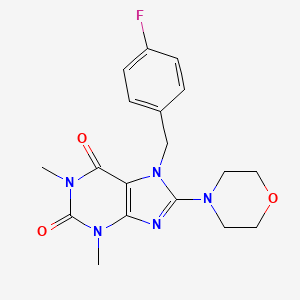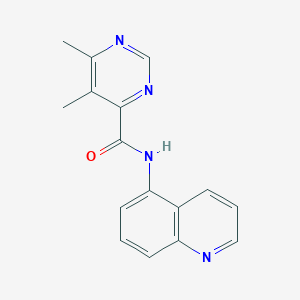![molecular formula C18H15N3 B2950885 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 388109-72-6](/img/structure/B2950885.png)
6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Allyl-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmacology.
Mecanismo De Acción
Target of Action
The primary targets of 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline are DNA molecules . This compound is known to interact with DNA, causing changes in its structure and function .
Mode of Action
This compound exerts its effects predominantly through DNA intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt vital processes for DNA replication .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. Specifically, it can disrupt the normal functioning of the DNA replication process . This disruption can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s high solubility suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is due to the disruption of DNA replication caused by the compound’s intercalation into the DNA helix .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline are largely unexploredFor instance, they have been reported to show good binding affinity to DNA
Cellular Effects
Some indoloquinoxaline derivatives have been reported to exhibit cytotoxic effects against various human cancer cell lines
Molecular Mechanism
Some indoloquinoxaline derivatives are known to intercalate into the DNA helix, disrupting processes vital for DNA replication
Temporal Effects in Laboratory Settings
Some indoloquinoxaline derivatives have been reported to exhibit remarkable stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions . The reaction can be catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid. Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Allyl-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
6-Allyl-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, particularly as a DNA intercalating agent.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
6H-Indolo[2,3-b]quinoxaline: The parent compound with various substituted derivatives exhibiting different biological activities.
1,2,3-Triazole Derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
6-Allyl-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
IUPAC Name |
7-methyl-6-prop-2-enylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-3-11-21-17-12(2)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h3-10H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYMQVVBYNSGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2950804.png)
![3-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2950805.png)


![(3Z)-7-chloro-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2950809.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950811.png)
![N-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B2950815.png)




![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/new.no-structure.jpg)

